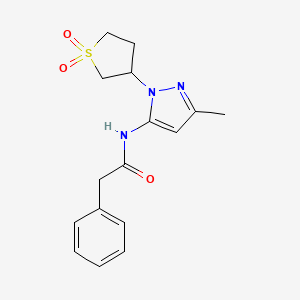

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

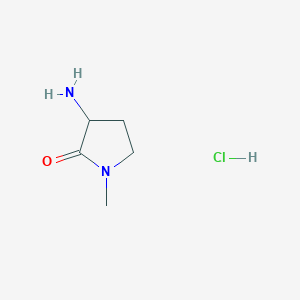

“N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide” is a chemical compound that has been studied for its potential as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . It is part of a series of compounds that have been discovered and characterized for this purpose .

Synthesis Analysis

The synthesis of this compound involved the identification of a new ether-based scaffold, which was paired with a novel sulfone-based head group . This resulted in the creation of a potent and selective GIRK1/2 activator . The compounds were evaluated in tier 1 DMPK assays, and some were found to display nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .Molecular Structure Analysis

The molecular structure of “this compound” is complex, containing a total of 19 atoms; 9 Hydrogen atoms, 5 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Sulfur atom .科学的研究の応用

Synthesis and Anticonvulsant Activity

Compounds with structures similar to N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide have been synthesized and evaluated for their anticonvulsant activity. For instance, omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives demonstrated anticonvulsant properties against seizures induced by maximal electroshock, highlighting the therapeutic potential of such compounds in epilepsy treatment (Aktürk et al., 2002).

Coordination Complexes and Antioxidant Activity

Research on pyrazole-acetamide derivatives has led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, demonstrating the chemical versatility and potential therapeutic applications of compounds based on the pyrazole-acetamide framework (Chkirate et al., 2019).

Blockers for T-type Calcium Channels

Derivatives structurally related to this compound have been identified as potent, selective blockers of T-type calcium channels. These compounds, through optimization for solubility and brain penetration, have been proposed as clinical candidates for the treatment of generalized epilepsies, indicating the potential of such structures in neurological disorders (Bezençon et al., 2017).

Antimicrobial and Antitumor Activity

Compounds with pyrazole-imidazole-triazole hybrids, similar in complexity to this compound, have been synthesized and shown to possess antimicrobial and antitumor activities. These findings suggest the utility of such compounds in developing new antimicrobial agents and cancer therapeutics (Punia et al., 2021).

作用機序

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells . GIRK1 is broadly expressed in the brain as well as numerous locations in the periphery including the heart, and endocrine tissues .

Mode of Action

The compound acts as a GIRK channel activator . It interacts with the GIRK channels, leading to their activation . This results in the modulation of cell excitability, which can have various downstream effects depending on the specific cell type and the physiological context .

Biochemical Pathways

The activation of GIRK channels by this compound affects the GPCR signaling pathways . These pathways play a crucial role in various physiological processes, including pain perception, epilepsy, reward/addiction, and anxiety .

Pharmacokinetics

The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as a GIRK1/2 activator . It also has improved metabolic stability over the prototypical urea-based compounds . .

Result of Action

The activation of GIRK channels by this compound can modulate cell excitability, which can have various effects at the molecular and cellular level . These effects can potentially be harnessed for therapeutic purposes, such as the treatment of conditions like pain, epilepsy, addiction, and anxiety .

将来の方向性

特性

IUPAC Name |

N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S/c1-12-9-15(17-16(20)10-13-5-3-2-4-6-13)19(18-12)14-7-8-23(21,22)11-14/h2-6,9,14H,7-8,10-11H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQSNHHUOSVBDNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)CC2=CC=CC=C2)C3CCS(=O)(=O)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2925097.png)

![N-(4-(1H-tetrazol-1-yl)phenyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2925098.png)

![2-[[5-Butan-2-ylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2925101.png)

![N-(5-chloro-2-methoxyphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2925103.png)

![1-methyl-3-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2925106.png)

![2-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2925115.png)

![(5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B2925116.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2925120.png)